Ricinoleic acid sodium salt

Catalog No.
S1899196
CAS No.
5323-95-5
M.F
C18H34O3.Na
C18H34NaO3
M. Wt
321.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ricinoleic acid sodium salt

CAS Number

5323-95-5

Product Name

Ricinoleic acid sodium salt

IUPAC Name

sodium;(Z,12R)-12-hydroxyoctadec-9-enoate

Molecular Formula

C18H34O3.Na
C18H34NaO3

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C18H34O3.Na/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/b12-9-;/t17-;/m1./s1

InChI Key

ZCEUYFQZJDGDEF-DPMBMXLASA-N

SMILES

CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Na+]

Solubility

Soluble (NTP, 1992)
Soluble in water or alcohol

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)O)O.[Na]

Isomeric SMILES

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)O)O.[Na]

Ricinoleic acid sodium salt, also known as sodium ricinoleate, is the sodium salt of ricinoleic acid, which is primarily derived from castor oil (Ricinus communis). This compound has a molecular formula of C18H34NaO3\text{C}_{18}\text{H}_{34}\text{NaO}_{3} and a molecular weight of approximately 321.45 g/mol. Structurally, it features an 18-carbon chain with a hydroxyl group at the 12th position and a double bond between the 9th and 10th carbons. The carboxylic acid group of ricinoleic acid is neutralized by sodium, forming an ionic bond characteristic of salts. This unique structure gives sodium ricinoleate amphiphilic properties, allowing it to be both water-soluble and fat-soluble, which is essential for its function as a surfactant in various applications .

The mechanism of action of NaRic depends on its application. In soaps and detergents, its surfactant properties allow it to emulsify dirt and oil, facilitating cleaning []. In laxatives, NaRic is believed to irritate the intestinal lining, stimulating bowel movements []. However, the exact mechanism for this laxative effect needs further investigation [].

Sodium ricinoleate is generally considered safe for topical use in cosmetics and personal care products []. However, it can cause skin irritation and allergic reactions in some individuals []. Ingestion of large amounts of NaRic can lead to laxative effects and gastrointestinal discomfort [].

Laxative Effects and Mechanism of Action

Sodium ricinoleate is a key component derived from castor oil, known for its laxative properties. Research suggests that the laxative effect of castor oil is likely due to the detergent-like properties of sodium ricinoleate PubMed: . These molecules disrupt the membranes of cells within the intestines, stimulating fluid secretion and electrolyte movement, ultimately leading to laxation PubMed: . The laxative effect of sodium ricinoleate is dose-dependent, with a threshold below which no laxative response is observed PubMed: .

The primary synthesis of sodium ricinoleate occurs through a neutralization reaction between ricinoleic acid and sodium hydroxide:

Ricinoleic Acid+Sodium HydroxideSodium Ricinoleate+Water\text{Ricinoleic Acid}+\text{Sodium Hydroxide}\rightarrow \text{Sodium Ricinoleate}+\text{Water}

This can be represented as:

C17H32OHCOOH+NaOHC17H32OHCOONa+H2O\text{C}_{17}\text{H}_{32}\text{OHCOOH}+\text{NaOH}\rightarrow \text{C}_{17}\text{H}_{32}\text{OHCOONa}+\text{H}_{2}\text{O}

At elevated temperatures, sodium ricinoleate can undergo thermal decomposition, breaking down into smaller hydrocarbons and carbon oxides .

Sodium ricinoleate is known for its biological activities, particularly its role as a laxative. Its mechanism involves irritating the intestinal lining, which stimulates bowel movements. The surfactant properties of sodium ricinoleate disrupt cell membranes within the intestines, promoting fluid secretion and electrolyte movement that lead to laxation. The laxative effect is dose-dependent, with specific thresholds for efficacy . Additionally, it exhibits skin and mucous membrane irritant effects and may induce sensitization responses in some individuals .

The synthesis of sodium ricinoleate typically involves the following steps:

  • Neutralization Reaction: Mixing ricinoleic acid with sodium hydroxide in an aqueous solution.
  • Evaporation: Removing excess water to isolate the sodium salt.
  • Purification: Crystallization or filtration processes may be employed to achieve desired purity levels.

The resulting product is often a white or slightly yellow powder with high purity (>99%) .

Sodium ricinoleate has diverse applications across various fields:

  • Surfactants: Used in soaps and detergents due to its emulsifying properties.
  • Laxatives: Commonly included in formulations for constipation relief.
  • Cosmetics: Acts as an emulsifier and stabilizer in skin care products.
  • Pharmaceuticals: Utilized as a solubilizing agent for drug formulations.

Its amphiphilic nature makes it valuable in any application requiring both hydrophilic and hydrophobic interactions .

Sodium ricinoleate shares similarities with several other fatty acid salts but possesses unique characteristics due to its specific structure and functional groups. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
Sodium LaurateC12H23NaO2\text{C}_{12}\text{H}_{23}\text{NaO}_{2}Derived from lauric acid; used as a surfactant; shorter carbon chain.
Sodium OleateC18H33NaO2\text{C}_{18}\text{H}_{33}\text{NaO}_{2}Derived from oleic acid; commonly used in soaps; similar chain length but lacks hydroxyl group.
Sodium PalmitateC16H31NaO2\text{C}_{16}\text{H}_{31}\text{NaO}_{2}Derived from palmitic acid; widely used in cosmetics; saturated fatty acid.
Sodium StearateC18H35NaO2\text{C}_{18}\text{H}_{35}\text{NaO}_{2}Commonly used in soaps; saturated structure without hydroxyl group.

Uniqueness of Sodium Ricinoleate: The presence of a hydroxyl group at the 12th carbon position and a double bond between the 9th and 10th carbons distinguishes sodium ricinoleate from these similar compounds, contributing to its unique surfactant properties and biological activities .

Physical Description

Ricinoleic acid, sodium salt is a white powder. (NTP, 1992)
White or slightly yellow solid; [Merck Index] Off-white to brown crystalline solid; [MSDSonline]

Color/Form

White or slightly yellow powder

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

321.24056422 g/mol

Monoisotopic Mass

321.24056422 g/mol

Heavy Atom Count

22

Odor

Odorless or almost odorless

Wikipedia

Sodium_ricinoleate

Use Classification

Cosmetics -> Cleansing; Emulsifying

Methods of Manufacturing

Saponification of castor oil with sodium hydroxide
Sodium salt of the fatty acids from castor oil.

General Manufacturing Information

9-Octadecenoic acid, 12-hydroxy-, sodium salt (1:1), (9Z,12R)-: ACTIVE
Potassium Ricinoleate, Sodium Ricinoleate, and Zinc Ricinoleate are included in the list of substances employed in the production of resinous and polymeric coatings that have been declared safe for use as the food-contact surface of articles intended for use in producing, manufacturing, packing, processing, preparing, treating, packaging, transporting, or holding food.

Dates

Modify: 2023-08-16

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